![molecular formula C6H2BrClN2S B598757 2-Bromo-5-chlorothiazolo[5,4-b]pyridine CAS No. 1198759-26-0](/img/structure/B598757.png)
2-Bromo-5-chlorothiazolo[5,4-b]pyridine
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Description
2-Bromo-5-chlorothiazolo[5,4-b]pyridine (BTZ) is an organic compound belonging to the thiazole family. It is a heterocyclic aromatic compound that contains both a nitrogen and sulfur atom in its cyclic structure. BTZ has a wide range of applications in the fields of chemistry, biology, and medicine. It is used as a reagent in chemical synthesis, as a ligand in coordination chemistry, and as a starting material for the synthesis of various pharmaceuticals and agrochemicals. BTZ has also recently been studied for its potential applications in the field of nanotechnology.
Scientific Research Applications
Chemical and Corrosion Inhibition
A study evaluated imidazo[4,5-b]pyridine derivatives for their inhibitory performance against mild steel corrosion, indicating potential applications of structurally similar compounds like 2-Bromo-5-chlorothiazolo[5,4-b]pyridine in corrosion inhibition. These derivatives showed high inhibition performance, suggesting their utility in protecting metals against corrosion in acidic environments. Density functional theory (DFT) and molecular dynamic simulation (MD) supported these results, highlighting the relevance of such compounds in chemical and corrosion inhibition applications (Saady et al., 2021).
Synthesis of Polyheterocyclic Compounds
The precursor 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine was utilized for the construction of new polyheterocyclic ring systems. This illustrates the role of bromo and chloro substituted pyridine derivatives in the synthesis of complex heterocyclic compounds with potential applications in developing new materials and molecules with unique properties. Such synthetic pathways underscore the importance of 2-Bromo-5-chlorothiazolo[5,4-b]pyridine and similar compounds in organic synthesis and drug discovery (Abdel‐Latif et al., 2019).
Antiproliferative and Antimicrobial Activities
Research on 2-pyridylquinazoline derivatives, which share a core structural similarity with 2-Bromo-5-chlorothiazolo[5,4-b]pyridine, demonstrated potential anti-tumor and anti-microbial properties. This suggests the broader utility of such compounds in medicinal chemistry for developing new treatments for bacterial infections and cancer, highlighting the role of 2-Bromo-5-chlorothiazolo[5,4-b]pyridine derivatives in pharmaceutical research (Eweas et al., 2021).
Molecular Docking and Inhibitor Design
A study on novel 6-bromo-imidazo[4,5-b]pyridine derivatives synthesized for potential use as tyrosyl-tRNA synthetase inhibitors indicates the significance of these compounds in the development of new therapeutic agents. Molecular docking studies revealed the binding affinity of these compounds, suggesting their applicability in designing inhibitors targeting specific enzymes involved in disease processes. This highlights the potential of 2-Bromo-5-chlorothiazolo[5,4-b]pyridine in the design and discovery of enzyme inhibitors (Jabri et al., 2023).
properties
IUPAC Name |
2-bromo-5-chloro-[1,3]thiazolo[5,4-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2S/c7-6-9-3-1-2-4(8)10-5(3)11-6/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDIKDNPUIYAKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1N=C(S2)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80729424 |
Source
|
Record name | 2-Bromo-5-chloro[1,3]thiazolo[5,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80729424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.52 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-chlorothiazolo[5,4-b]pyridine | |
CAS RN |
1198759-26-0 |
Source
|
Record name | 2-Bromo-5-chloro[1,3]thiazolo[5,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80729424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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